molecular formula C21H21ClN4OS B11179859 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B11179859
M. Wt: 412.9 g/mol
InChI Key: SBQULYAOKIYAGS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and pathways, leading to the disruption of cellular processes in microbes and cancer cells. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C21H21ClN4OS/c22-17-8-6-16(7-9-17)19-15-28-21(23-19)24-20(27)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24,27)

InChI Key

SBQULYAOKIYAGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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